![molecular formula C24H18Cl2N2OS B2739834 (3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone CAS No. 332045-93-9](/img/structure/B2739834.png)

(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

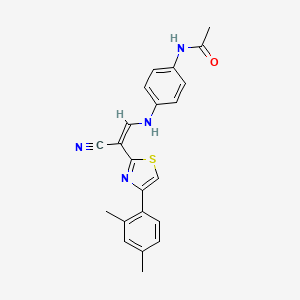

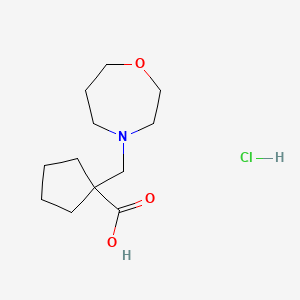

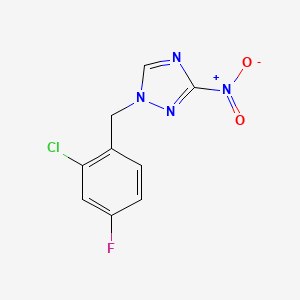

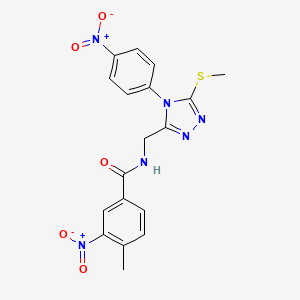

The compound belongs to the class of quinolines, which are nitrogen-containing bicyclic compounds . Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, being vital scaffolds for drug discovery .

Synthesis Analysis

Quinolines can be synthesized through various protocols reported in the literature . Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinolines .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound you mentioned also contains additional functional groups and rings, which could influence its properties and reactivity.Chemical Reactions Analysis

The chemical reactions of quinolines can vary widely depending on their substitution patterns and reaction conditions . They can undergo a variety of reactions including electrophilic and nucleophilic substitutions, reductions, oxidations, and complexation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines can vary widely depending on their specific structures. Factors that can influence these properties include the presence and position of functional groups, the degree of unsaturation, and the presence of heteroatoms .Applications De Recherche Scientifique

Spectroscopic Properties and Quantum Chemistry Calculations

One study delves into the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealing insights into their singlet excited-states behavior in various solvents. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp methods, supported these findings, highlighting the influence of intramolecular hydrogen bonding and alkyl substitution on the molecular orbital energies of these compounds (Al-Ansari, 2016).

Synthesis of Derivatives via Friedländer Synthesis

Another study demonstrated the synthesis of 2-(α-Chloroalkyl)quinoline derivatives through the condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate, showcasing a method to produce ethyl 2-chloromethyl-3-quinoline carboxylates with high yields. This process exemplifies the versatility of related compounds in synthesizing novel quinoline derivatives (Degtyarenko et al., 2007).

Conformational Analysis and Synthesis

Further research into a structurally similar compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, involved its synthesis and conformational analysis. The study established the compound's structures through computational methods, demonstrating the potential for detailed structural analysis in guiding the synthesis and application of these compounds (Karkhut et al., 2014).

Novel Heterocyclo-Thieno[2,3-b]Quinoline Derivatives

The synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives has been reported, highlighting the compound's flexibility in forming diverse heterocyclic systems. This work not only showcases the synthetic potential of these compounds but also hints at their utility in creating complex molecular architectures for various applications (Awad et al., 1991).

Mécanisme D'action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structures and the biological targets they interact with . Some quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Orientations Futures

Propriétés

IUPAC Name |

[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2OS/c25-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)28-24-20(19)21(27)23(30-24)22(29)14-7-11-16(26)12-8-14/h5-12H,1-4,27H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNDEPFJXYSTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)

![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)

![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)

![3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2739774.png)